Methyl(S)-2-amino-3-(4-bromo-3-methylphenyl)propanoatehcl
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Overview
Description
Methyl(S)-2-amino-3-(4-bromo-3-methylphenyl)propanoatehcl is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an amino group and a methyl ester functional group. These features make it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-2-amino-3-(4-bromo-3-methylphenyl)propanoatehcl typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 3-methylphenylpropanoate followed by the introduction of the amino group through a substitution reaction. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-2-amino-3-(4-bromo-3-methylphenyl)propanoatehcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl(S)-2-amino-3-(4-bromo-3-methylphenyl)propanoatehcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl(S)-2-amino-3-(4-bromo-3-methylphenyl)propanoatehcl involves its interaction with specific molecular targets. The presence of the amino group allows it to form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- 4-Bromo-3-methylphenylamine
- Methyl 4-bromo-3-methylbenzoate
Uniqueness
Methyl(S)-2-amino-3-(4-bromo-3-methylphenyl)propanoatehcl is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.
Properties
Molecular Formula |
C11H14BrNO2 |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
QQZXXOLEKLCQAB-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)OC)N)Br |
Origin of Product |
United States |
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